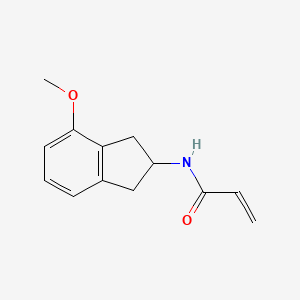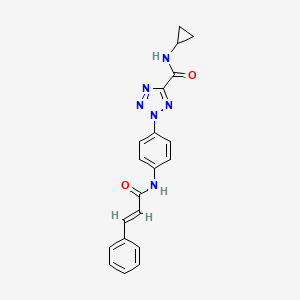
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as BMS-754807, is a small molecule inhibitor that selectively targets the insulin-like growth factor 1 receptor (IGF-1R). This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anticancer Activity : A study conducted by Nowak et al. (2014) demonstrated the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. One of the derivatives showed interesting anticancer activities against A549 and HT29 cell lines, hinting at the potential therapeutic applications of such compounds in cancer treatment (Nowak et al., 2014).
Antiviral Properties : Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their antiviral activity against a spectrum of respiratory and biodefense viruses. Certain compounds exhibited significant inhibitory effects against avian influenza (H5N1) virus, showcasing the potential of quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Antitumor Agents : Noolvi and Patel (2013) reported on the synthesis of novel quinazoline derivatives and their evaluation as antitumor agents, targeting EGFR-tyrosine kinase. This study underscores the role of quinazolinone scaffolds in developing new antitumor drugs (Noolvi & Patel, 2013).
Chemical Synthesis and Optimization
- Synthesis Methods : The synthesis and method optimization of quinazoline derivatives have been extensively explored, with studies detailing innovative approaches to enhance the yield and purity of these compounds. For instance, Kut et al. (2020) discussed the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, highlighting the versatility of quinazolinone chemistry in generating diverse molecular structures (Kut et al., 2020).
Miscellaneous Applications
- Diuretic Agents : Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin‐4(3H)‐one derivatives to study their diuretic activity. This research illustrates the potential application of quinazolinone derivatives in developing new diuretic medications (Maarouf et al., 2004).
Propiedades
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-2-3-6-19-15(20)13-11-12(18-7-9-21-10-8-18)4-5-14(13)17-16(19)22/h4-5,11H,2-3,6-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMLJZJBYYPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331786 |
Source


|
| Record name | 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
689766-57-2 |
Source


|
| Record name | 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

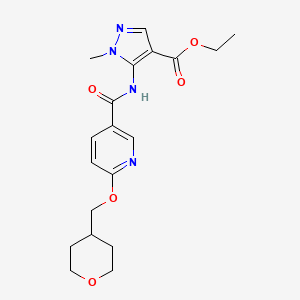
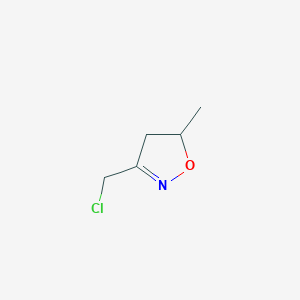
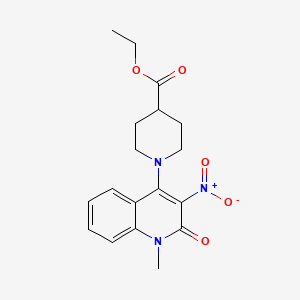
![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
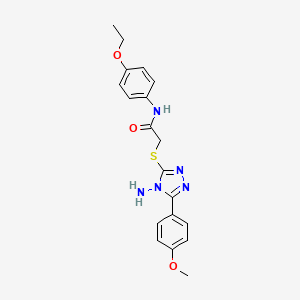
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)
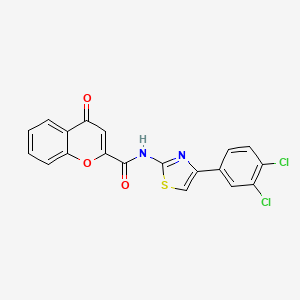
![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)
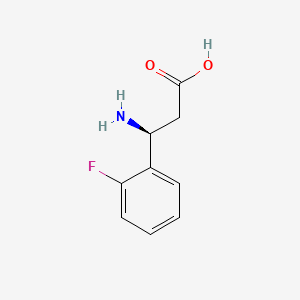
![N-[(4-Methyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470784.png)
